molecular formula C13H13N3O3 B1280746 S-Lenalidomide CAS No. 202271-91-8

S-Lenalidomide

Katalognummer B1280746
CAS-Nummer: 202271-91-8
Molekulargewicht: 259.26 g/mol
InChI-Schlüssel: GOTYRUGSSMKFNF-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lenalidomide, also known as S-Lenalidomide, is an immunomodulatory drug with potent antineoplastic, anti-angiogenic, and anti-inflammatory properties . It is used to treat anemia (low red blood cells) in patients with a certain type of myelodysplastic syndrome (MDS). Patients with MDS may have very low red blood cell counts and require blood transfusions . Lenalidomide is also used in combination with dexamethasone to treat multiple myeloma (plasma cell cancer) .


Synthesis Analysis

The synthesis of Lenalidomide derivatives involves alkylation, acylation, or sulfonylation of Lenalidomide . The synthesized derivatives are then verified by 1H NMR, 13C NMR, and LC-MS .


Molecular Structure Analysis

Lenalidomide is a 4-amino-glutamyl analogue of thalidomide and exists as a racemic mixture of the active S(-) and R(+) forms .


Chemical Reactions Analysis

Lenalidomide is broken down slowly through non-enzymatic hydrolysis in aqueous solutions and in hepatocytes at physiological pH, due to the hydrolytic cleavage of lenalidomide’s glutarimide ring .


Physical And Chemical Properties Analysis

The physical, chemical, and ecological properties of Lenalidomide and/or its ingredients have not been fully characterized .

Wissenschaftliche Forschungsanwendungen

Application in Multiple Myeloma

  • Scientific Field : Hematology/Oncology
  • Summary of Application : Lenalidomide is widely used in the treatment of Multiple Myeloma (MM), a common hematologic malignancy . It is an immunomodulatory drug (IMiD) that has shown potent anti-MM activity .
  • Results/Outcomes : The use of Lenalidomide has significantly improved the life expectancy of MM patients . Despite its effectiveness, resistance to Lenalidomide is a major challenge, leading to treatment failures .

Application in Myelodysplastic Syndrome (MDS)

  • Scientific Field : Hematology
  • Summary of Application : Lenalidomide is effective in the treatment of MDS with deletion of chromosome 5q .
  • Methods of Application : Lenalidomide induces the ubiquitination and degradation of CK1α in MDS with deletion of chromosome 5q .
  • Results/Outcomes : Lenalidomide has shown therapeutic efficacy in MDS with deletion of chromosome 5q .

Application in Amyloidosis

  • Scientific Field : Hematology
  • Summary of Application : Lenalidomide-based regimens are used for the treatment of newly diagnosed Amyloidosis .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the available resources .
  • Results/Outcomes : The specific results or outcomes obtained are not detailed in the available resources .

Application in Lenalidomide-Resistant Multiple Myeloma

  • Scientific Field : Hematology/Oncology
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the available resources .
  • Results/Outcomes : The specific results or outcomes obtained are not detailed in the available resources .

Application in Combination Therapy for Amyloidosis

  • Scientific Field : Hematology
  • Summary of Application : Lenalidomide is used in combination with other drugs like Cyclophosphamide and Dexamethasone for the treatment of newly diagnosed Amyloidosis .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the available resources .
  • Results/Outcomes : In a phase II trial, the overall hematological response was 46% with complete response in 25%, very good partial response in 18% and partial response in 3% patients .

Application in Other Hematological Malignancies

  • Scientific Field : Hematology
  • Summary of Application : Besides Multiple Myeloma and Myelodysplastic Syndrome, Lenalidomide is also effective in the treatment of other hematological malignancies .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the available resources .
  • Results/Outcomes : The specific results or outcomes obtained are not detailed in the available resources .

Application in Lenalidomide-Resistant Multiple Myeloma

  • Scientific Field : Hematology/Oncology
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the available resources .
  • Results/Outcomes : The specific results or outcomes obtained are not detailed in the available resources .

Application in Combination Therapy for Amyloidosis

  • Scientific Field : Hematology
  • Summary of Application : Lenalidomide is used in combination with other drugs like Cyclophosphamide and Dexamethasone for the treatment of newly diagnosed Amyloidosis .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the available resources .
  • Results/Outcomes : In a phase II trial by Ciberia et al, (n=28) ND-AL patients (pts) were treated with LCyD. Overall hematological response (OHR) was 46% with complete response (CR) in 25%, very good partial response (VGPR) in 18% and partial response (PR) in 3% pts .

Application in Other Hematological Malignancies

  • Scientific Field : Hematology
  • Summary of Application : Besides Multiple Myeloma and Myelodysplastic Syndrome, Lenalidomide is also effective in the treatment of other hematological malignancies .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the available resources .
  • Results/Outcomes : The specific results or outcomes obtained are not detailed in the available resources .

Safety And Hazards

Lenalidomide, a thalidomide analogue, caused limb abnormalities in a developmental monkey study. Thalidomide is a known human teratogen that causes severe life-threatening human birth defects. If lenalidomide is used during pregnancy, it may cause birth defects or embryo-fetal death .

Zukünftige Richtungen

Lenalidomide is now being evaluated as maintenance therapy, preventive therapy, and in combination with other new agents . Future directions include the use of biologic and molecular markers as predictive tools to select patients and the use of combination strategies to overcome resistance to lenalidomide .

Eigenschaften

IUPAC Name

(3S)-3-(7-amino-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18/h1-3,10H,4-6,14H2,(H,15,17,18)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOTYRUGSSMKFNF-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)NC(=O)[C@H]1N2CC3=C(C2=O)C=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-Lenalidomide

CAS RN

202271-91-8
Record name Lenalidomide, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202271918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LENALIDOMIDE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82TY7L06PO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
S-Lenalidomide
Reactant of Route 2
S-Lenalidomide
Reactant of Route 3
S-Lenalidomide
Reactant of Route 4
S-Lenalidomide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
S-Lenalidomide
Reactant of Route 6
Reactant of Route 6
S-Lenalidomide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.